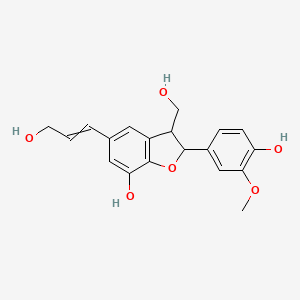

Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Quinovic acid glycosides involves complex organic reactions, extracting from natural sources like Guettarda platypoda and Isertia haenkeana. These compounds are isolated using chemical and spectral analysis, highlighting the intricate process of obtaining pure substances from natural extracts (Aquino et al., 1988) (Arriaga et al., 1990).

Molecular Structure Analysis

The molecular structure of Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester and related compounds has been elucidated using chemical and physicochemical evidence. Techniques such as NMR spectroscopy play a crucial role in determining the arrangement of atoms and the configuration of these molecules (Ohashi et al., 1994).

Chemical Reactions and Properties

These glycosides participate in various chemical reactions that define their reactivity and interaction with other molecules. The hydrolysis and spectral methods used to elucidate their structures give insights into their chemical behavior and potential for modification (Hassanean et al., 1993).

Physical Properties Analysis

The physical properties of Quinovic acid glycosides, including solubility, melting point, and crystal structure, are determined through detailed experimental studies. These properties are crucial for understanding how these compounds can be utilized in various applications (Kang et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and stability under different conditions, are essential for predicting how Quinovic acid glycosides behave in chemical reactions and in biological systems. Studies focus on their interaction with other molecules and stability under various conditions, providing a foundation for potential applications in scientific research (Mostafa et al., 2006).

Scientific Research Applications

Isolation and Structural Elucidation :

- Kang, Du, and Hao (2004) isolated two new triterpenoid saponins, including quinovic acid 3-O-6-deoxy-β-d-glucopyranoside, 28-β-d-glucopyranosyl ester from the EtOAc extracts of dried stems of N. sessilifolia Merr. The structures were based on NMR, MS, IR, and chemical analysis (Kang, Du, & Hao, 2004).

- In a study by Kang, Shi, and Hao (2007), six compounds were isolated from the bark of Mitragyna rotundifolia, including quinovic acid-3-O-beta-D-6-deoxy-glucopyranoside, 28-O-beta-D-glucopyranosyl ester (Kang, Shi, & Hao, 2007).

- Fan and He (1995) isolated four new quinovic acid glycosides from the roots of Adina rubella, including quinovic acid 3-O-beta-D-glucopyranosyl(1-->4)-beta-D-fucopyranosyl-(28-->1)-beta-D- glucopyranosyl ester (Fan & He, 1995).

Chemical and Spectroscopic Analysis :

- A new triterpene glycoside and two known glycosides, including quinovic acid-3β- O -β- d -glucopyranosyl-(28→1)-β- d -glucopyranosyl ester, were isolated from the roots of Guettarda platypoda and analyzed using chemical and spectral methods (Aquino et al., 1988).

Mechanism of Action

Target of Action

It is known to exhibit anti-inflammatory and antioxidant properties , suggesting that it may interact with targets involved in inflammatory and oxidative stress pathways.

Mode of Action

Given its anti-inflammatory and antioxidant properties , it can be inferred that it may interact with its targets to modulate these pathways, leading to reduced inflammation and oxidative stress.

Biochemical Pathways

Based on its known anti-inflammatory and antioxidant properties , it can be inferred that it may influence pathways related to inflammation and oxidative stress.

Result of Action

Its known anti-inflammatory and antioxidant properties suggest that it may lead to reduced inflammation and oxidative stress at the molecular and cellular levels.

properties

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-19-10-15-41(37(52)56-35-33(49)31(47)29(45)23(18-43)54-35)16-17-42(36(50)51)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)28(44)21(3)53-34/h8,19-21,23-35,43-49H,9-18H2,1-7H3,(H,50,51)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,39+,40-,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLCKWUMMOZIEY-KZNIDIGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14466231 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3-[benzyl(methyl)amino]propyl-methylamino]propyl]-4-methoxybenzamide](/img/no-structure.png)

![(2R,3R)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B1180499.png)